dTAGV-1-NEG TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C70H91F3N6O16S |

|---|---|

Molecular Weight |

1361.6 g/mol |

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C68H90N6O14S.C2HF3O2/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;3-2(4,5)1(6)7/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);(H,6,7)/t42-,48-,49-,51-,52+,54+,63+;/m0./s1 |

InChI Key |

KSEWNBIDXKMTNT-HDWZTJBYSA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

dTAGV-1-NEG TFA: A Technical Guide to its Function as a Negative Control in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

dTAGV-1-NEG TFA is an essential tool in the field of targeted protein degradation, specifically within the Degradation Tag (dTAG) system. It serves as a rigorously validated negative control for the VHL-recruiting degrader, dTAGV-1. As a diastereomer of dTAGV-1, this compound is engineered to be incapable of binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This critical modification prevents the formation of the ternary complex required for the ubiquitination and subsequent proteasomal degradation of FKBP12F36V-tagged proteins of interest. This guide provides an in-depth overview of the function, mechanism, and application of this compound, supplemented with experimental data, protocols, and visual diagrams to facilitate its effective use in research and development.

Introduction to the dTAG System and the Role of this compound

The dTAG system is a powerful chemical biology platform for inducing rapid and selective degradation of a protein of interest (POI).[1] This is achieved by tagging the POI with a mutant FKBP12F36V domain. The addition of a heterobifunctional degrader molecule, such as dTAGV-1, then recruits an E3 ubiquitin ligase to the tagged protein, leading to its ubiquitination and degradation by the proteasome.[1][2]

dTAGV-1 is a VHL-recruiting degrader, meaning it brings the VHL E3 ligase into proximity with the FKBP12F36V-tagged protein. To ensure that the observed protein degradation is a direct result of this induced proximity and not due to off-target effects of the degrader molecule, a negative control is imperative. This compound fulfills this role. It is a diastereomer of dTAGV-1, meaning it has the same chemical formula and connectivity but a different spatial arrangement of atoms. This stereochemical change abrogates its ability to bind to VHL, thus preventing the degradation of the target protein.

Mechanism of Action: dTAGV-1 vs. This compound

The distinct functions of dTAGV-1 and its negative control, this compound, are best understood by comparing their mechanisms of action at a molecular level.

The Degradation Pathway with dTAGV-1

The productive degradation pathway initiated by dTAGV-1 involves the formation of a ternary complex. This process can be visualized as a signaling pathway leading to protein degradation.

Figure 1: dTAGV-1 Signaling Pathway for Protein Degradation.

The Inactive Pathway with this compound

In contrast, this compound is unable to complete this pathway due to its inability to recruit the VHL E3 ligase.

Figure 2: this compound's Inability to Form a Ternary Complex.

Experimental Data Summary

The efficacy of this compound as a negative control has been demonstrated in multiple cell lines and experimental contexts. The following tables summarize the quantitative data from key experiments.

In Vitro Degradation Assays

| Cell Line | Target Protein | Compound | Concentration | Incubation Time | Result | Reference |

| 293FT FKBP12F36V-Nluc | FKBP12F36V-Nluc | This compound | 1-10 µM | 24 hours | No degradation of FKBP12F36V-Nluc | |

| 293FT FKBP12WT-Nluc | FKBP12WT-Nluc | This compound | 1-10 µM | 24 hours | No degradation of FKBP12WT-Nluc | |

| PATU-8902 FKBP12F36V-KRASG12V | KRASG12V | This compound | 500 nM | 24 hours | No degradation of KRASG12V protein |

Cell Viability and Growth Assays

| Cell Line | Target Protein | Compound | Concentration | Incubation Time | Result | Reference |

| EWS502 FKBP12F36V-GFP | GFP | This compound | 1 µM | 0, 2, 4, 6, 8 days | Cell growth was the same as the control group and higher than the dTAGV-1 treated group. | |

| PATU-8902 FKBP12F36V-KRASG12V | KRASG12V | This compound | Not specified | 120 hours | No anti-proliferative effect observed. |

Experimental Protocols

To ensure the rigorous and reproducible use of this compound, detailed experimental protocols are crucial. Below are representative protocols for Western Blot analysis and cell viability assays.

Western Blot Analysis for Protein Degradation

Objective: To visually assess the degradation of a target protein following treatment with dTAGV-1 and this compound.

Materials:

-

Cell line expressing the FKBP12F36V-tagged protein of interest (e.g., PATU-8902 FKBP12F36V-KRASG12V).

-

dTAGV-1 and this compound.

-

DMSO (vehicle control).

-

Complete cell culture medium.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Cell Seeding: Seed cells at an appropriate density in a multi-well plate to allow for optimal growth during the treatment period.

-

Treatment: Treat the cells with the desired concentrations of dTAGV-1, this compound, or DMSO as a vehicle control. A typical concentration for this compound is 500 nM.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using an ECL substrate and an imaging system.

Cell Viability Assay

Objective: To assess the effect of target protein degradation on cell proliferation.

Materials:

-

Cell line expressing the FKBP12F36V-tagged protein of interest (e.g., EWS502 FKBP12F36V-GFP).

-

dTAGV-1 and this compound.

-

DMSO (vehicle control).

-

Complete cell culture medium.

-

Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue™, or similar).

-

Plate reader.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a low density.

-

Treatment: Add dTAGV-1, this compound, or DMSO to the respective wells. A typical concentration is 1 µM.

-

Incubation: Incubate the plate for the desired time course (e.g., taking readings every 2 days for 8 days).

-

Viability Measurement: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis: Normalize the data to the day 0 reading to determine the relative cell growth over time.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for validating the degradation of a target protein using dTAGV-1 and this compound.

References

An In-depth Technical Guide to the Mechanism of Action of dTAGV-1 and its Negative Control, dTAGV-1-NEG TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of dTAGV-1, a potent and selective degrader of FKBP12F36V-tagged proteins, and its inactive diastereomer, dTAGV-1-NEG TFA, which serves as a crucial negative control. This document details the underlying principles of the dTAG system, presents quantitative data from key experiments in structured tables, outlines detailed experimental protocols, and provides visualizations of the core mechanisms and workflows.

Core Mechanism of Action: Targeted Protein Degradation via the dTAG System

The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). This is achieved by fusing the POI with a mutant FKBP12F36V tag. The system's specificity arises from the engineered "bump" in the FKBP12 protein (an F36V mutation), which creates a binding pocket for a synthetic ligand that does not bind with high affinity to the wild-type FKBP12 protein.

dTAGV-1 is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), that exploits this system. It consists of three key components:

-

A ligand that selectively binds to the FKBP12F36V tag.

-

A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

-

A linker that connects these two ligands.

The mechanism of action of dTAGV-1 involves the formation of a ternary complex between the FKBP12F36V-tagged protein, dTAGV-1, and the VHL E3 ligase complex.[1][2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]

This compound serves as an essential negative control. It is a diastereomer of dTAGV-1 and is designed to be unable to bind to the VHL E3 ligase.[4] Consequently, this compound should not induce the degradation of FKBP12F36V-tagged proteins, allowing researchers to confirm that the observed effects of dTAGV-1 are specifically due to VHL-mediated proteasomal degradation.

Signaling Pathway Diagram

Caption: Mechanism of dTAGV-1-mediated protein degradation and the inactive nature of dTAGV-1-NEG.

Quantitative Data Summary

The following tables summarize key quantitative data from the foundational study by Nabet et al. (2020) in Nature Communications.

Table 1: In Vitro Degradation of FKBP12F36V-Nluc in 293FT Cells

| Compound | Concentration | Treatment Duration | Normalized Nluc/Fluc Signal Ratio (vs. DMSO) |

| dTAGV-1 | 100 nM | 24 hours | ~0.1 |

| dTAGV-1 | 500 nM | 24 hours | < 0.1 |

| dTAGV-1-NEG | 100 nM | 24 hours | ~1.0 |

| dTAGV-1-NEG | 500 nM | 24 hours | ~1.0 |

Data extracted from dose-response curves in Nabet et al., 2020.

Table 2: In Vivo Pharmacokinetics of dTAGV-1 in Mice

| Parameter | Value |

| Dose | 10 mg/kg (intraperitoneal) |

| Half-life (T1/2) | 4.43 hours |

| Area Under the Curve (AUCinf) | 18517 hr*ng/mL |

Data from Nabet et al., 2020.

Table 3: Selectivity of dTAGV-1 from Quantitative Proteomics

| Cell Line | Treatment | Significantly Degraded Protein (Fold Change < -2.0, p-value < 0.001) |

| PATU-8902 LACZ-FKBP12F36V | 500 nM dTAGV-1 (4 hours) | LACZ-FKBP12F36V |

| PATU-8902 LACZ-FKBP12F36V | 500 nM dTAGV-1-NEG (4 hours) | None |

Data from quantitative mass spectrometry-based proteomics in Nabet et al., 2020.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of dTAGV-1 and this compound.

In Vitro Degradation Assay (Luciferase-based)

Objective: To quantify the degradation of an FKBP12F36V-tagged protein in a cellular context.

Cell Line: 293FT cells stably expressing a dual-luciferase reporter with FKBP12F36V fused to NanoLuc (Nluc) and Firefly luciferase (Fluc) as a control.

Protocol:

-

Cell Seeding: Plate 293FT cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of dTAGV-1 and dTAGV-1-NEG in DMSO. Dilute the compounds in cell culture medium to the final desired concentrations (e.g., 0.1 nM to 10 µM). Add the compound-containing medium to the cells. Include a DMSO-only control.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Luminescence Reading:

-

Wash the cells with PBS.

-

Lyse the cells using a dual-luciferase reporter assay buffer (e.g., from Promega).

-

Measure the Nluc and Fluc luminescence sequentially using a plate reader.

-

-

Data Analysis:

-

Calculate the Nluc/Fluc ratio for each well.

-

Normalize the ratios to the DMSO-treated control wells.

-

Plot the normalized ratios against the compound concentration to generate dose-response curves.

-

Experimental Workflow Diagram: In Vitro Degradation Assay

Caption: Workflow for the in vitro luciferase-based degradation assay.

Quantitative Mass Spectrometry-based Proteomics

Objective: To assess the selectivity of dTAGV-1 by quantifying changes in the global proteome upon treatment.

Cell Line: PATU-8902 cells with a knock-in of LACZ-FKBP12F36V.

Protocol:

-

Cell Culture and Treatment: Culture PATU-8902 LACZ-FKBP12F36V cells and treat with 500 nM dTAGV-1, 500 nM dTAGV-1-NEG, or DMSO for 4 hours.

-

Cell Lysis and Protein Digestion:

-

Harvest and lyse the cells in a urea-based buffer.

-

Reduce and alkylate the proteins.

-

Digest the proteins into peptides using trypsin.

-

-

Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different TMT isobaric tag for multiplexed analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Combine the TMT-labeled peptide samples.

-

Fractionate the combined sample using high-pH reversed-phase liquid chromatography.

-

Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap Fusion).

-

-

Data Analysis:

-

Search the raw MS data against a human protein database to identify peptides and proteins.

-

Quantify the relative abundance of proteins across the different conditions based on the TMT reporter ion intensities.

-

Perform statistical analysis to identify proteins with significant changes in abundance.

-

In Vivo Pharmacodynamic Study

Objective: To evaluate the in vivo efficacy of dTAGV-1 in degrading a target protein.

Animal Model: Immunocompromised mice bearing xenografts of MV4;11 cells engineered to express luciferase-FKBP12F36V (luc-FKBP12F36V).

Protocol:

-

Tumor Cell Implantation: Inject MV4;11 luc-FKBP12F36V cells intravenously into mice.

-

Tumor Engraftment Monitoring: Monitor tumor engraftment and growth by bioluminescence imaging.

-

Compound Administration: Once tumors are established, administer dTAGV-1 (e.g., 35 mg/kg) or vehicle control intraperitoneally once daily.

-

Pharmacodynamic Monitoring:

-

Perform bioluminescence imaging at various time points after dosing (e.g., 4 hours post-dose) to monitor the degradation of luc-FKBP12F36V.

-

At the end of the study, collect tumor tissue for immunoblot analysis to directly measure the levels of the target protein.

-

-

Data Analysis:

-

Quantify the bioluminescence signal from the tumors and normalize it to the baseline signal before treatment.

-

Compare the signal between the dTAGV-1-treated and vehicle-treated groups.

-

Downstream Signaling Consequences of Target Degradation

The dTAG system allows for the investigation of the immediate downstream consequences of depleting a specific protein. The effects are target-dependent. For example, in the Nabet et al. (2020) study, the degradation of specific oncoproteins was shown to have the following effects:

-

KRASG12V Degradation: Degradation of FKBP12F36V-KRASG12V in pancreatic ductal adenocarcinoma (PDAC) cells led to a collapse in downstream signaling (e.g., reduced pERK levels) and diminished cell proliferation.

-

EWS/FLI Degradation: In Ewing sarcoma cells, dTAGV-1-mediated degradation of FKBP12F36V-EWS/FLI resulted in a decrease in downstream EWS/FLI target proteins and potent antiproliferative effects.

Logical Relationship Diagram: Target Degradation to Phenotypic Effect

Caption: Logical flow from dTAGV-1 treatment to cellular phenotype.

Conclusion

dTAGV-1 is a highly effective and selective tool for inducing the degradation of FKBP12F36V-tagged proteins through the recruitment of the VHL E3 ubiquitin ligase. Its inactive counterpart, this compound, is an indispensable control for verifying the on-target, VHL-dependent mechanism of action. The ability to rapidly and specifically deplete target proteins makes the dTAGV-1 system a valuable asset for target validation, functional genomics, and the development of novel therapeutic strategies.

References

dTAGV-1-NEG TFA: A Heterobifunctional Negative Control for Targeted Protein Degradation Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation (TPD) has revolutionized drug discovery and biological research by offering a novel modality to eliminate pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules that function by hijacking the cell's natural protein disposal machinery. The dTAG (degradation tag) system is a powerful platform within this space, enabling the rapid and selective degradation of virtually any protein of interest (POI). A critical component of rigorous dTAG experimentation is the use of appropriate negative controls to ensure that the observed effects are a direct result of the intended protein degradation. dTAGV-1-NEG TFA is a purpose-designed heterobifunctional negative control for the VHL-recruiting dTAG degrader, dTAGV-1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental applications, and detailed protocols for its use.

The dTAG System and the Role of a Negative Control

The dTAG system utilizes a heterobifunctional molecule, such as dTAGV-1, which comprises three key components: a ligand that binds to a mutated form of the FKBP12 protein (FKBP12F36V), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] When a POI is fused with the FKBP12F36V tag, the dTAG molecule can induce the formation of a ternary complex between the fusion protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1]

dTAGV-1 specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] To validate that the degradation of the target protein is a direct consequence of this induced proximity, a negative control is essential. This compound serves this purpose. It is a diastereomer of dTAGV-1, meaning it has the same chemical formula and connectivity of atoms but a different three-dimensional arrangement.[3][4] This subtle stereochemical change abrogates its ability to bind to the VHL E3 ligase, thus preventing the formation of the ternary complex and subsequent protein degradation. Consequently, any biological effects observed with dTAGV-1 but not with this compound can be confidently attributed to the degradation of the target protein.

Quantitative Data Summary

The efficacy of this compound as a negative control has been demonstrated in multiple studies. The following tables summarize the key quantitative findings, highlighting its inability to induce degradation of target proteins or affect cell viability, in stark contrast to its active counterpart, dTAGV-1.

| Cell Line | Target Protein | Compound | Concentration | Time (hours) | % Degradation |

| 293FT | FKBP12F36V-Nluc | This compound | 1-10 µM | 24 | No degradation observed |

| PATU-8902 | FKBP12F36V-KRASG12V | This compound | 500 nM | 24 | No degradation observed |

| Cell Line | Compound | Concentration | Time (days) | Relative Cell Growth |

| EWS502 | This compound | 1 µM | 0, 2, 4, 6, 8 | Same as control group |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

dTAG System: Mechanism of Action

Caption: Mechanism of action of dTAGV-1 versus dTAGV-1-NEG.

Experimental Workflow: Western Blot Analysis

Caption: A typical workflow for assessing protein degradation using Western blot.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Western Blot Protocol for Assessing Protein Degradation

1. Cell Seeding and Treatment:

-

Seed cells expressing the FKBP12F36V-tagged protein of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with dTAGV-1, this compound, or a vehicle control (e.g., DMSO) at the desired concentrations for the specified time course.

2. Cell Lysis:

-

After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (CellTiter-Glo®)

1. Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.

-

Include wells with medium only for background luminescence measurement.

-

Allow cells to adhere overnight.

2. Compound Treatment:

-

Treat cells with a serial dilution of dTAGV-1, this compound, or a vehicle control.

-

Incubate for the desired duration (e.g., 72 hours).

3. Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

4. Data Analysis:

-

Subtract the average background luminescence from all experimental wells.

-

Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

Conclusion

References

The Unsung Hero: A Guide to the Critical Role of Negative Controls in PROTAC Experiments

For researchers, scientists, and drug development professionals, establishing the true efficacy and mechanism of a novel Proteolysis-Targeting Chimera (PROTAC) is paramount. While the successful degradation of a target protein is the desired outcome, proving that this degradation is a direct result of the PROTAC's intended mechanism is a rigorous process. This is where the negative control emerges as an indispensable tool, the unsung hero of PROTAC validation.

This in-depth technical guide delves into the core principles of negative controls in PROTAC experiments. It provides a comprehensive overview of their design, application, and the critical data they generate to ensure the unambiguous interpretation of experimental results.

The "Why": The Imperative for Rigorous Controls

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2][3] They achieve this by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI.[1][4] However, observing protein degradation alone is insufficient to claim a PROTAC is functioning as designed. Several off-target effects or non-specific activities could lead to a reduction in protein levels.

A well-designed negative control is structurally highly similar to the active PROTAC but is engineered to be deficient in a key aspect of its mechanism of action. This allows researchers to distinguish between true PROTAC-mediated degradation and other cellular effects. The primary purpose of a negative control is to demonstrate that the observed degradation of the target protein is a direct consequence of the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.

The "What": Types and Design of Negative Controls

There are two principal types of negative controls used in PROTAC experiments, each targeting a different crucial interaction for ternary complex formation:

-

E3 Ligase Binding-Deficient Control: This is the most common and robust type of negative control. It is modified to prevent its binding to the E3 ligase while ideally maintaining its affinity for the target protein. This is crucial for demonstrating that the recruitment of the E3 ligase is essential for degradation.

-

For VHL-recruiting PROTACs: A common strategy is to invert the stereochemistry of a critical chiral center on the hydroxyproline moiety of the VHL ligand. For instance, the active (R)-stereoisomer is replaced with the inactive (S)-stereoisomer, which has no affinity for VHL. A classic example is the diastereomer ARV-766, which serves as the negative control for the BET degrader ARV-771.

-

For CRBN-based PROTACs: A frequent modification involves methylating the glutarimide nitrogen of the CRBN ligand (e.g., pomalidomide or thalidomide). This modification prevents the ligand from binding to Cereblon (CRBN).

-

-

Target Protein Binding-Deficient Control: This control is altered so that it no longer binds to the POI but retains its ability to bind to the E3 ligase. This is achieved by modifying the "warhead" portion of the PROTAC in a way that is known to abolish its binding affinity for the target. This type of control helps to confirm that the degradation is dependent on the specific engagement of the target protein.

Data Presentation: Quantifying the Inactivity of the Negative Control

The effectiveness of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation observed). A successful negative control should exhibit significantly higher DC50 values and a minimal Dmax, indicating its inability to induce degradation.

Below is a table summarizing representative quantitative data for a BET-targeting PROTAC (ARV-771) and its corresponding VHL-binding deficient negative control (ARV-766).

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Rationale for Inactivity |

| ARV-771 (Active PROTAC) | BRD2/3/4 | 22Rv1 | < 5 | > 90% | Forms a ternary complex with BET proteins and VHL E3 ligase. |

| ARV-766 (Negative Control) | BRD2/3/4 | 22Rv1 | No degradation observed | ~ 0% | Diastereomer with opposite configuration at the hydroxyproline, preventing VHL binding. |

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and logical relationships.

Experimental Protocols: Incorporating the Negative Control

The inclusion of a negative control is a cornerstone of robust experimental design in PROTAC research. Below are detailed methodologies for key experiments, emphasizing the role of the negative control.

Western Blot for Target Protein Degradation

This is the most common and direct method to assess PROTAC-induced protein degradation.

-

Objective: To quantify the levels of the target protein in cells treated with the active PROTAC versus the negative control.

-

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with a dose-response of the active PROTAC and the negative control. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

-

-

Expected Outcome: The active PROTAC should show a dose-dependent decrease in the target protein level, while the negative control should show no significant degradation at the same concentrations.

Ubiquitination Assay

This assay provides direct evidence that the PROTAC is inducing the ubiquitination of the target protein.

-

Objective: To detect the poly-ubiquitination of the target protein upon treatment with the active PROTAC but not the negative control.

-

Methodology:

-

Cell Treatment: Treat cells with the active PROTAC, the negative control, and a vehicle control. It is often beneficial to also include a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation (IP): Lyse the cells and perform an immunoprecipitation using an antibody against the target protein to pull it down from the cell lysate.

-

Western Blot: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Perform a Western blot using an antibody that recognizes ubiquitin.

-

-

Expected Outcome: A smear of high-molecular-weight bands (indicating poly-ubiquitination) should be visible in the lane corresponding to the active PROTAC treatment, especially in the presence of a proteasome inhibitor. This smear should be absent or significantly reduced in the negative control and vehicle control lanes.

Global Proteomics for Specificity Assessment

Mass spectrometry-based global proteomics provides an unbiased view of the entire proteome, allowing for the assessment of a PROTAC's specificity.

-

Objective: To identify all proteins that are degraded upon treatment with the active PROTAC and to confirm that the negative control does not induce significant protein degradation.

-

Methodology:

-

Cell Treatment: Treat cells with the active PROTAC, the negative control, and a vehicle control. Shorter treatment times (e.g., < 8 hours) are often used to focus on direct targets.

-

Cell Lysis and Protein Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.

-

Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify thousands of proteins across the different treatment conditions. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the active PROTAC-treated samples compared to the negative control and vehicle-treated samples.

-

-

Expected Outcome: The active PROTAC should selectively degrade the intended target protein with minimal off-target effects. The negative control should not cause significant degradation of the target protein or any other proteins, confirming that the observed degradation by the active PROTAC is dependent on its specific mechanism of action. Any proteins degraded by both the active PROTAC and the negative control might indicate off-target effects related to the warhead itself, independent of E3 ligase recruitment.

Conclusion

In the rapidly advancing field of targeted protein degradation, the meticulous use of negative controls is not merely a suggestion but a fundamental requirement for generating high-quality, reproducible, and interpretable data. By systematically demonstrating that protein degradation is contingent upon the specific, PROTAC-mediated recruitment of an E3 ligase to the target protein, researchers can confidently validate their molecules and advance the development of this transformative therapeutic modality. The negative control, though often in the background of the exciting degradation data, is truly the linchpin of robust PROTAC research.

References

dTAGV-1-NEG TFA structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

dTAGV-1-NEG TFA is an essential negative control compound for use in experiments involving the dTAG (degradation tag) system. As a diastereomer of the active degrader dTAGV-1, this compound is incapable of recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This property makes it an indispensable tool for validating that the observed degradation of a target protein is a specific consequence of dTAGV-1-mediated proteasomal degradation and not due to off-target effects of the chemical scaffold. This guide provides a detailed overview of the chemical structure, properties, and experimental use of this compound.

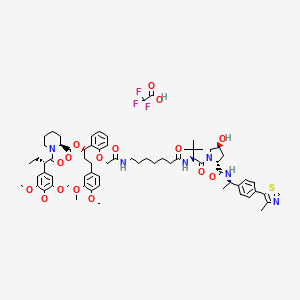

Chemical Structure and Properties

This compound is a complex heterobifunctional molecule. Its structure includes a ligand that binds to the FKBP12F36V tag, a linker, and a VHL E3 ligase ligand that, due to its stereochemistry, is inactive.[1][2]

Chemical Structure:

A 2D chemical structure of this compound would be depicted here. Due to the complexity of generating an accurate chemical structure with DOT language, a placeholder is used. In a real-world scenario, a high-quality image generated from a chemical drawing software using the SMILES string would be embedded. Caption: 2D Chemical Structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C70H91F3N6O16S | [3] |

| Molecular Weight | 1361.56 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% | |

| SMILES | O=C([C@H]1N(C(--INVALID-LINK--CC)=O)CCCC1)O--INVALID-LINK--(C)C)C(N4--INVALID-LINK--N=CS6)C=C5)C)=O)C--INVALID-LINK--C4)=O)=O)=O">C@@HCCC7=CC=C(OC)C(OC)=C7.OC(C(F)(F)F)=O |

Solubility:

| Solvent | Concentration | Reference |

| DMSO | ≥ 100 mg/mL |

Mechanism of Action: The dTAG System and the Role of the Negative Control

The dTAG system is a powerful tool for targeted protein degradation. It utilizes a heterobifunctional molecule, dTAGV-1, to bring an FKBP12F36V-tagged protein of interest into proximity with the VHL E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.

This compound serves as a critical negative control in this system. As a diastereomer of dTAGV-1, it retains the ability to bind to the FKBP12F36V tag but cannot recruit the VHL E3 ligase. Therefore, in the presence of this compound, the ternary complex necessary for ubiquitination is not formed, and the target protein is not degraded. This allows researchers to confirm that the degradation observed with dTAGV-1 is a direct result of VHL recruitment and not due to other non-specific effects of the compound.

dTAG System Signaling Pathway:

Caption: Mechanism of the dTAG system with active dTAGV-1 and the inactive dTAGV-1-NEG control.

Experimental Protocols

The following are generalized protocols for the use of this compound as a negative control in common cell-based assays. It is recommended to optimize concentrations and incubation times for specific cell lines and target proteins.

In Vitro Cell-Based Assay Workflow

Caption: General workflow for in vitro experiments using this compound.

Western Blot Analysis

Objective: To confirm the specific degradation of the target protein by dTAGV-1 and the lack of degradation with this compound.

Protocol:

-

Cell Seeding: Seed cells expressing the FKBP12F36V-tagged protein of interest in a multi-well plate at a density that will allow for sufficient protein extraction.

-

Treatment: Treat the cells with the desired concentrations of dTAGV-1 and this compound. A vehicle control (e.g., DMSO) should also be included. Typical concentrations range from 50 nM to 500 nM.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0.5, 1, 2, 6, and 24 hours) to assess the kinetics of degradation.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest or the tag, followed by incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Compare the band intensities of the target protein in the dTAGV-1 treated samples to the vehicle and this compound treated samples. A significant decrease in the target protein band should be observed only in the dTAGV-1 treated samples.

Cell Viability Assay

Objective: To determine if the degradation of the target protein by dTAGV-1 has a functional consequence on cell viability and to ensure that this compound does not affect cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with a range of concentrations of dTAGV-1 and this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a period relevant to the biological function of the target protein (e.g., 24, 48, 72 hours).

-

Viability Reagent Addition: Add a cell viability reagent (e.g., MTT, MTS, or a reagent for a luminescence-based assay) to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for the time specified in the viability assay protocol.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the viability of the treated cells to the vehicle control. A decrease in viability should correlate with the degradation of the target protein by dTAGV-1, while this compound should show no significant effect on cell viability compared to the vehicle control.

In Vivo Experimental Protocol

Objective: To use this compound as a negative control in animal models to validate the in vivo efficacy of dTAGV-1.

Formulation:

A common in vivo formulation for dTAGV-1 involves a multi-component solvent system. A similar formulation can be used for this compound.

-

Dissolve the compound in 10% DMSO.

-

Add 40% PEG300.

-

Add 5% Tween-80.

-

Add 45% saline.

Administration:

-

The route of administration (e.g., intraperitoneal, intravenous) and the dosage will depend on the animal model and the specific experiment. It is crucial to perform pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen.

Analysis:

-

Tumor growth inhibition, biomarker modulation, or other relevant phenotypes should be assessed in animals treated with dTAGV-1, this compound, and a vehicle control. The effects observed in the dTAGV-1 treated group should be absent in the this compound and vehicle control groups.

Conclusion

This compound is a fundamentally important reagent for researchers utilizing the dTAGV-1 system for targeted protein degradation. Its inability to recruit the VHL E3 ligase, while retaining its ability to bind to the FKBP12F36V tag, provides a stringent control to ensure the specificity of the observed degradation. The proper use of this compound in parallel with dTAGV-1 is essential for the rigorous validation of experimental results and the confident interpretation of the biological consequences of target protein degradation.

References

The Critical Role of Diastereomer Control in dTAGV-1-Mediated Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dTAG (degradation tag) system represents a powerful technology for targeted protein degradation, enabling rapid and specific removal of proteins of interest within a cellular context. dTAGV-1, a key molecule in this system, is a heterobifunctional degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to proteins tagged with the mutant FKBP12F36V protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the tagged protein. A crucial aspect of rigorous experimentation using dTAGV-1 is the use of a proper negative control. This technical guide delves into the importance of diastereomer control, specifically focusing on dTAGV-1 and its inactive diastereomer, dTAGV-1-NEG. We will provide a comprehensive overview of the underlying principles, quantitative data demonstrating the necessity of this control, and detailed experimental protocols for researchers employing the dTAGV-1 system.

Introduction: The dTAGV-1 System for Targeted Protein Degradation

The dTAGV-1 molecule is a proteolysis-targeting chimera (PROTAC) that consists of three key components: a ligand that selectively binds to the FKBP12F36V mutant protein, a ligand for the VHL E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2] The specificity of this system arises from the engineered "bump-and-hole" approach, where the F36V mutation in FKBP12 creates a cavity that is specifically recognized by the "bumped" ligand of dTAGV-1.[3] This targeted binding initiates the formation of a ternary complex between the FKBP12F36V-tagged protein of interest, dTAGV-1, and the VHL E3 ligase complex.[1][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

The Imperative of Diastereomer Control: dTAGV-1 vs. dTAGV-1-NEG

In chemical biology and drug development, conclusively attributing a biological effect to the specific mechanism of action of a molecule is paramount. Off-target effects or non-specific toxicity can often confound experimental results. In the context of dTAGV-1, it is essential to demonstrate that the observed protein degradation and any subsequent cellular phenotype are direct consequences of VHL-mediated ubiquitination and not due to other, unintended interactions of the dTAGV-1 molecule.

This is where the diastereomer control, dTAGV-1-NEG, becomes indispensable. dTAGV-1-NEG is a stereoisomer of dTAGV-1, meaning it has the same chemical formula and connectivity of atoms but a different three-dimensional arrangement. Crucially, this specific stereochemical change in the VHL-binding ligand of dTAGV-1-NEG abrogates its ability to bind to the VHL E3 ligase. As a result, dTAGV-1-NEG can still bind to the FKBP12F36V tag but cannot recruit the VHL E3 ligase, thus preventing the formation of a productive ternary complex and subsequent protein degradation.

By comparing the effects of dTAGV-1 with dTAGV-1-NEG in parallel experiments, researchers can confidently attribute the observed degradation and downstream biological consequences to the specific VHL-dependent mechanism of dTAGV-1. Any effects observed with dTAGV-1 but not with dTAGV-1-NEG can be directly linked to the degradation of the target protein.

Quantitative Data: Demonstrating the Specificity of dTAGV-1

The following tables summarize quantitative data from key experiments that highlight the differential activity of dTAGV-1 and dTAGV-1-NEG, underscoring the importance of this diastereomer control.

Table 1: Dose-Dependent Degradation of FKBP12F36V-NanoLuciferase (Nluc)

| Compound | Concentration | Normalized Nluc/Fluc Ratio (Mean ± SD) | Reference |

| DMSO | - | 1.00 ± 0.05 | |

| dTAGV-1 | 1 nM | 0.62 ± 0.04 | |

| dTAGV-1 | 10 nM | 0.21 ± 0.03 | |

| dTAGV-1 | 100 nM | 0.08 ± 0.02 | |

| dTAGV-1 | 1 µM | 0.05 ± 0.01 | |

| dTAGV-1-NEG | 1 µM | 0.98 ± 0.06 |

This table illustrates that dTAGV-1 induces a potent, dose-dependent degradation of the FKBP12F36V-Nluc fusion protein, while its inactive diastereomer, dTAGV-1-NEG, shows no degradation even at a high concentration.

Table 2: Time-Course of FKBP12F36V-KRASG12V Degradation

| Treatment | Time (hours) | Relative FKBP12F36V-KRASG12V Levels (%) | Reference |

| DMSO | 24 | 100 | |

| dTAGV-1 (500 nM) | 1 | 65 | |

| dTAGV-1 (500 nM) | 4 | 28 | |

| dTAGV-1 (500 nM) | 8 | 12 | |

| dTAGV-1 (500 nM) | 24 | <5 | |

| dTAGV-1-NEG (500 nM) | 24 | 98 |

This table demonstrates the rapid kinetics of dTAGV-1-mediated degradation, with significant protein loss observed within hours of treatment. In contrast, dTAGV-1-NEG fails to induce degradation over the same time course.

Table 3: Proteomics Analysis of dTAGV-1 Treatment

| Treatment | Significantly Degraded Proteins (Fold Change < -2.0, p < 0.001) | Reference |

| dTAGV-1 (500 nM, 4h) | LACZ-FKBP12F36V | |

| dTAGV-1-NEG (500 nM, 4h) | None |

This table from a global proteomics study showcases the exquisite selectivity of dTAGV-1, with only the FKBP12F36V-tagged protein being significantly degraded. Treatment with dTAGV-1-NEG does not result in any significant protein degradation, confirming the on-target nature of dTAGV-1.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize the dTAGV-1 system with appropriate controls.

FKBP12F36V-NanoLuciferase (Nluc) Degradation Assay

This assay provides a quantitative measure of target protein degradation in a high-throughput format.

Materials:

-

HEK293T cells

-

Lentiviral vector encoding FKBP12F36V-Nluc fusion protein and a Firefly luciferase (Fluc) internal control

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

dTAGV-1 and dTAGV-1-NEG (stock solutions in DMSO)

-

96-well white, clear-bottom plates

-

Dual-Glo Luciferase Assay System (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells stably expressing the FKBP12F36V-Nluc/Fluc reporter into 96-well plates at a density of 10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of dTAGV-1 and a single high concentration of dTAGV-1-NEG in culture medium. The final DMSO concentration should be kept below 0.1%. Add the compound solutions to the respective wells. Include a DMSO-only control.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 24 hours).

-

Lysis and Luminescence Reading:

-

Equilibrate the plate and the Dual-Glo Luciferase Assay reagents to room temperature.

-

Add 75 µL of Dual-Glo Luciferase Reagent to each well.

-

Incubate for 10 minutes at room temperature to induce cell lysis and allow the firefly luciferase signal to stabilize.

-

Measure the firefly luminescence (Fluc) using a luminometer.

-

Add 75 µL of Dual-Glo Stop & Glo Reagent to each well.

-

Incubate for 10 minutes at room temperature.

-

Measure the NanoLuc luminescence (Nluc).

-

-

Data Analysis:

-

Calculate the Nluc/Fluc ratio for each well.

-

Normalize the ratios to the DMSO control.

-

Plot the normalized ratios against the concentration of dTAGV-1 to generate a dose-response curve.

-

Immunoblotting for Target Protein Degradation

This method allows for the direct visualization of the target protein levels following treatment.

Materials:

-

Cells expressing the FKBP12F36V-tagged protein of interest

-

dTAGV-1 and dTAGV-1-NEG

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibody against the protein of interest or the tag (e.g., anti-HA or anti-FKBP12)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Plate cells and treat with DMSO, dTAGV-1, or dTAGV-1-NEG at the desired concentrations and for the indicated times.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold RIPA buffer and scrape the cells.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

-

Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.

Visualizing the Mechanism of Action and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the signaling pathway of dTAGV-1 and the logical relationship of the diastereomer control.

Caption: dTAGV-1 signaling pathway for targeted protein degradation.

Caption: Logical framework for using dTAGV-1-NEG as a negative control.

Conclusion

The dTAGV-1 system is a versatile and powerful tool for probing protein function through targeted degradation. However, the scientific rigor of any study employing this technology hinges on the use of appropriate controls. The inactive diastereomer, dTAGV-1-NEG, serves as an essential negative control to ensure that the observed biological effects are a direct result of the intended VHL-mediated protein degradation. By incorporating this crucial control, researchers can generate robust and reliable data, leading to a deeper and more accurate understanding of cellular biology and disease mechanisms. This technical guide provides the foundational knowledge, quantitative evidence, and experimental protocols to empower researchers to effectively and rigorously apply the dTAGV-1 system in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. dTAGV-1 | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

dTAGV-1-NEG TFA: A Technical Guide to the dTAG System's Essential Negative Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of dTAGV-1-NEG TFA within the context of the Degradation Tag (dTAG) system. The dTAG system is a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI), enabling precise studies of protein function. This guide will delve into the core components of the dTAG system, with a particular focus on the VHL-recruiting degrader, dTAGV-1, and its indispensable inactive control, this compound.

The dTAG System: A Paradigm for Targeted Protein Degradation

The dTAG system is a versatile platform for achieving rapid, reversible, and selective degradation of a target protein.[1][2] Unlike traditional genetic knockout or knockdown approaches that act at the level of DNA or mRNA, the dTAG system directly targets the protein for degradation, allowing for the study of the immediate consequences of protein loss.[3][4]

The system relies on three key components:

-

An FKBP12F36V-tagged Protein of Interest: The protein of interest is genetically fused to a mutant form of the FKBP12 protein (FKBP12F36V). This single point mutation (F36V) creates a binding pocket for a specific ligand that does not bind with high affinity to the wild-type FKBP12 protein, ensuring the specificity of the system.[5]

-

A Heterobifunctional dTAG Molecule: These small molecules act as a bridge, simultaneously binding to the FKBP12F36V tag on the target protein and an E3 ubiquitin ligase.

-

The Endogenous Ubiquitin-Proteasome System: The recruitment of the E3 ligase to the target protein leads to its polyubiquitination and subsequent degradation by the 26S proteasome.

Two of the most commonly used dTAG molecules are dTAG-13, which recruits the Cereblon (CRBN) E3 ligase, and dTAGV-1, which recruits the von Hippel-Lindau (VHL) E3 ligase.

dTAGV-1: A VHL-Recruiting Degrader

dTAGV-1 is a highly potent and selective degrader that induces the degradation of FKBP12F36V-tagged proteins by recruiting the VHL E3 ubiquitin ligase. It has demonstrated improved pharmacokinetic properties compared to the first-generation degrader dTAG-13, making it particularly suitable for in vivo studies.

Mechanism of Action of dTAGV-1

The mechanism of dTAGV-1-mediated protein degradation is a stepwise process that hijacks the cell's natural protein disposal machinery.

This compound: The Essential Negative Control

In any well-designed experiment, a robust negative control is paramount to ensure that the observed effects are specifically due to the intended perturbation. In the context of the dTAG system, this compound serves this critical role.

This compound is a diastereomer of dTAGV-1. This means it has the same chemical formula and connectivity of atoms but differs in the three-dimensional arrangement of atoms at one of its chiral centers. This subtle stereochemical change is located in the VHL-binding moiety of the molecule, rendering it unable to bind to the VHL E3 ligase.

While this compound can still bind to the FKBP12F36V tag, its inability to recruit the VHL E3 ligase means that it cannot form the crucial ternary complex required for ubiquitination and subsequent degradation of the target protein. Therefore, any biological effects observed with dTAGV-1 but not with this compound can be confidently attributed to the degradation of the target protein.

Quantitative Data Comparison: dTAGV-1 vs. dTAG-13

The choice between dTAGV-1 and dTAG-13 can depend on the specific protein of interest and the experimental system. The following tables summarize key quantitative data for these two degraders.

Table 1: In Vitro Degradation Efficiency

| Target Protein | Cell Line | Degrader | DC50 (nM) | Dmax (%) |

| FKBP12F36V-Nluc | 293FT | dTAGV-1 | ~10 | >95 |

| FKBP12F36V-Nluc | 293FT | dTAG-13 | ~50 | ~90 |

| BRD4-FKBP12F36V | MV4;11 | dTAG-13 | <100 | >90 |

| FKBP12F36V-KRASG12V | NIH/3T3 | dTAG-13 | ~100 | >90 |

Note: DC50 and Dmax values can vary depending on the target protein, cell line, and experimental conditions. The values presented here are approximate and intended for comparative purposes.

Table 2: In Vivo Pharmacokinetic Properties

| Parameter | dTAGV-1 | dTAG-13 |

| Half-life (t1/2) | 4.43 hours | 2.41 hours |

| Area Under the Curve (AUCinf) | 18,517 hrng/mL | 6,140 hrng/mL |

Data from intraperitoneal administration at 10 mg/kg in mice.

Table 3: Binding Affinities of dTAG Components

| Component | Binding Partner | Kd / IC50 |

| AP1867 (FKBP12F36V ligand) | FKBP12F36V | ~1.8 nM (IC50) |

| VHL ligand (in dTAGV-1) | VHL | Potent binding |

| Thalidomide (CRBN ligand in dTAG-13) | CRBN | ~250 nM (Kd) |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the dTAG system.

Generation of FKBP12F36V Knock-in Cell Lines using CRISPR/Cas9

This protocol outlines a general workflow for creating a cell line with an endogenous protein of interest tagged with FKBP12F36V.

Western Blot Analysis of Protein Degradation

-

Cell Treatment: Plate FKBP12F36V-tagged cells and treat with varying concentrations of dTAGV-1 or this compound for the desired time course (e.g., 0, 1, 2, 4, 8, 24 hours). Include a DMSO-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest or the tag (e.g., anti-HA or anti-FKBP12) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vitro Ubiquitination Assay

This assay confirms the dTAGV-1-dependent ubiquitination of the FKBP12F36V-tagged protein.

-

Reaction Components:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

-

Recombinant, purified VHL-ElonginB-ElonginC (VBC) complex

-

Recombinant, purified FKBP12F36V-tagged substrate protein

-

Ubiquitin

-

ATP

-

dTAGV-1 or this compound

-

Ubiquitination buffer

-

-

Reaction Setup: Combine the reaction components in a microcentrifuge tube. Set up parallel reactions with dTAGV-1, this compound, and a DMSO control. Also, include controls lacking E1, E2, or E3 ligase.

-

Incubation: Incubate the reactions at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blot Analysis: Analyze the reaction products by western blotting using an antibody against the substrate protein or the tag. A ladder of higher molecular weight bands in the dTAGV-1 treated sample, but not in the controls, indicates polyubiquitination.

Cell Viability Assay

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat cells with a serial dilution of dTAGV-1 or this compound. Include a DMSO control.

-

Incubation: Incubate the cells for a period relevant to the biological question (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with a live/dead cell stain and analyzing by flow cytometry or imaging.

-

Data Analysis: Plot the cell viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The dTAG system, and specifically the VHL-recruiting degrader dTAGV-1, offers a powerful and precise method for studying protein function. The use of the inactive diastereomer, this compound, as a negative control is absolutely essential for rigorous and reproducible research. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers can effectively employ this cutting-edge technology to advance our understanding of complex biological systems and accelerate drug discovery efforts.

References

- 1. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]

- 5. mdpi.com [mdpi.com]

The Critical Role of Non-VHL Binding Controls in dTAG Experiments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dTAG System: A Brief Overview

The dTAG system relies on three core components:

-

A Protein of Interest (POI) fused to the FKBP12F36V tag: The small FKBP12F36V protein tag is genetically fused to the target protein.[1][2][]

-

A dTAG degrader molecule: This bifunctional molecule consists of a ligand that specifically binds to the FKBP12F36V tag and another ligand that recruits an E3 ubiquitin ligase.[1][4]

-

An E3 Ubiquitin Ligase: This cellular enzyme, when brought into proximity with the POI, catalyzes its ubiquitination, marking it for degradation by the proteasome. Commonly recruited E3 ligases in the dTAG system are Cereblon (CRBN) and von Hippel-Lindau (VHL).

The formation of a ternary complex between the FKBP12F36V-tagged protein, the dTAG molecule, and the E3 ligase is the critical event that triggers the downstream degradation cascade.

The Imperative for a Non-VHL Binding Control

When utilizing a VHL-recruiting dTAG molecule, such as dTAGV-1, the inclusion of a non-VHL binding negative control is paramount for validating the specificity of the observed effects. This control is a molecule that is structurally highly similar to the active degrader but possesses a modification that ablates its ability to bind to the VHL E3 ligase. A prominent example is dTAGV-1-NEG, a diastereomer of dTAGV-1.

The primary reasons for employing a non-VHL binding control are:

-

To Confirm On-Target Degradation: By demonstrating that the control molecule, which can still bind to the FKBP12F36V tag but not VHL, fails to induce degradation, researchers can confidently attribute the degradation observed with the active compound to the specific recruitment of the VHL E3 ligase.

-

To Rule Out Off-Target Effects: The dTAG molecule itself, independent of its E3 ligase-recruiting function, could potentially have unforeseen biological activities. The non-VHL binding control allows for the assessment of any phenotypic changes that are independent of VHL-mediated degradation, thus isolating the effects solely attributable to the loss of the target protein.

-

To Ensure the Ternary Complex is Essential: The degradation process is contingent on the formation of the POI-dTAG-E3 ligase ternary complex. The inability of the non-VHL binding control to form this complex, and its subsequent failure to induce degradation, provides strong evidence for this mechanism of action.

Experimental Data: dTAGV-1 vs. dTAGV-1-NEG

Numerous studies have demonstrated the effectiveness of non-VHL binding controls in dTAG experiments. The following tables summarize quantitative data from a study utilizing dTAGV-1 and its negative control, dTAGV-1-NEG, to induce the degradation of an FKBP12F36V-Nluc fusion protein.

Table 1: Degradation of FKBP12F36V-Nluc in 293FT cells

| Treatment (24h) | Normalized Nluc/Fluc Signal Ratio |

| DMSO | 1.0 |

| dTAGV-1 | ~0.1 |

| dTAGV-1-NEG | ~1.0 |

Table 2: Proliferation of PATU-8902 cells expressing FKBP12F36V-KRASG12V

| Treatment (120h) | Normalized Antiproliferation |

| DMSO | 0 |

| dTAGV-1 | Significant antiproliferative effect |

| dTAGV-1-NEG | No significant antiproliferative effect |

These data clearly illustrate that dTAGV-1 potently induces the degradation of the target protein, leading to a downstream biological effect (antiproliferation), while the non-VHL binding control, dTAGV-1-NEG, has no significant effect.

Experimental Protocols

Below are generalized protocols for key experiments involving dTAG technology and the use of a non-VHL binding control.

Cell Line Generation with FKBP12F36V-tagged Protein

Objective: To generate a stable cell line expressing the protein of interest fused to the FKBP12F36V tag.

Methodology:

-

Vector Construction: Clone the cDNA of the protein of interest into a lentiviral expression vector containing the FKBP12F36V tag at either the N- or C-terminus. The choice of terminus should be guided by known functional domains of the POI to minimize the risk of disrupting its function.

-

Lentivirus Production: Co-transfect HEK293T cells with the expression vector and lentiviral packaging plasmids.

-

Transduction: Infect the target cell line with the collected lentiviral particles.

-

Selection: Select for successfully transduced cells using an appropriate antibiotic resistance marker included in the expression vector.

-

Validation: Confirm the expression of the full-length fusion protein by Western blotting using antibodies against both the POI and the tag.

In Vitro Degradation Assay

Objective: To assess the ability of the dTAG degrader and its negative control to induce the degradation of the tagged protein.

Methodology:

-

Cell Plating: Seed the engineered cells in a multi-well plate.

-

Treatment: Treat the cells with the dTAG degrader (e.g., dTAGV-1), the non-VHL binding control (e.g., dTAGV-1-NEG), and a vehicle control (e.g., DMSO) at various concentrations and for different durations.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: Perform Western blot analysis to detect the levels of the tagged protein. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Quantification: Quantify the band intensities to determine the extent of protein degradation.

Visualizing the dTAG Mechanism and the Role of the Control

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical relationship between the active degrader and the non-VHL binding control.

Caption: Mechanism of dTAGV-1 mediated protein degradation.

Caption: Logical comparison of dTAGV-1 and its negative control.

Conclusion

In the rapidly evolving field of targeted protein degradation, the dTAG system offers a robust and versatile platform for dissecting protein function. The use of a non-VHL binding control in dTAG experiments employing VHL-recruiting degraders is not merely a suggestion but a critical requirement for rigorous scientific inquiry. By unequivocally demonstrating the on-target specificity of the degradation event, these controls are indispensable for the accurate interpretation of experimental results and the advancement of our understanding of complex biological systems.

References

The Architectonics of Cellular Control: A Technical Guide to Targeted Protein Degradation

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering a paradigm shift from traditional occupancy-driven inhibition to event-driven elimination of disease-causing proteins. By co-opting the cell's intrinsic protein disposal machinery, TPD provides a powerful strategy to neutralize proteins previously deemed "undruggable." This guide delves into the core principles of TPD, focusing on the two predominant strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will explore the fundamental biology of the Ubiquitin-Proteasome System (UPS), dissect the mechanisms of these novel degraders, present key quantitative data for prominent targets, and provide detailed experimental protocols for their rigorous evaluation.

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

The Ubiquitin-Proteasome System (UPS) is a sophisticated and highly regulated cellular process responsible for the degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis.[1] The system functions through a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates ubiquitin, a small 76-amino acid regulatory protein.[2]

-

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 to an E2 enzyme.[2]

-

E3 Ubiquitin Ligase: The E3 ligase acts as the substrate recognition component, binding to a specific target protein and catalyzing the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.[2]

This process is repeated to form a polyubiquitin chain, most commonly linked through lysine 48 (K48) of ubiquitin, which serves as a recognition signal for the 26S proteasome.[3] The proteasome, a large multi-protein complex, then unfolds, deubiquitinates, and proteolytically degrades the tagged protein into small peptides, while the ubiquitin molecules are recycled. TPD technologies hijack this natural system to selectively eliminate proteins of interest (POIs).

Mechanisms of Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three distinct components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The key to their function is the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase. This induced proximity facilitates the ubiquitination of the POI by the recruited E3 ligase, marking it for degradation by the proteasome. A single PROTAC molecule can induce the degradation of multiple target protein molecules, acting in a catalytic manner. This catalytic nature allows for potent activity at sub-stoichiometric concentrations.

The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). The choice of E3 ligase and the design of the linker are critical for optimizing the stability and geometry of the ternary complex, which in turn dictates the efficiency and selectivity of degradation.

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often one that would not normally be a substrate for that ligase. Unlike PROTACs, which are bifunctional, molecular glues are monovalent and act by altering the surface of the E3 ligase, creating a new binding interface for the "neo-substrate". The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein.

The discovery of molecular glues has often been serendipitous, with the immunomodulatory drugs (IMiDs) such as thalidomide and its analogs (lenalidomide, pomalidomide) being the most well-known examples. These molecules bind to the E3 ligase Cereblon (CRBN) and induce the degradation of specific transcription factors, such as IKZF1 and IKZF3.

Quantitative Analysis of Degrader Potency

The efficacy of a TPD molecule is characterized by several key quantitative parameters. These metrics are crucial for the structure-activity relationship (SAR) studies and for comparing the potency and efficiency of different compounds.

-

Binding Affinity (Kd): The dissociation constant, which measures the binding affinity between the degrader and its target protein, and between the degrader and the E3 ligase.

-

Ternary Complex Affinity: The overall stability of the POI-degrader-E3 ligase complex.

-

Cooperativity (α): A measure of how the binding of one protein partner to the degrader influences the binding of the other. An alpha value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.

-

DC50: The concentration of the degrader required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation that can be achieved with a given degrader.

Quantitative Data for BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a well-studied epigenetic reader and a prime target in oncology. Several PROTACs have been developed to induce its degradation.